Product packaging for Dihydroquercetin-3-O-glucoside(Cat. No.:)

Dihydroquercetin-3-O-glucoside

Cat. No.: B1248204
M. Wt: 466.4 g/mol
InChI Key: FVQOMEDMFUMIMO-UOAGQJRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydroquercetin-3-O-glucoside (C21H22O12) is a flavonoid glucoside of significant interest in biochemical and pharmacological research. This compound, also related to taxifolin derivatives, is recognized for its potent antioxidant properties, which are central to its research value. Studies indicate its mechanism involves direct free radical scavenging, metal ion chelation, and the upregulation of cellular defense pathways, including the Nrf2/ARE signaling system, which modulates the expression of antioxidant enzymes like glutathione transferase . A key area of investigation is its hepatoprotective potential. Research in experimental models of liver injury has shown that dihydroquercetin and its related compounds can normalize oxidative stress indices (e.g., SOD, GSH) and down-regulate pro-inflammatory cytokines such as IL-6 and TNF-α, exerting therapeutic effects by influencing critical molecular pathways like NF-κB and Nrf2 . Furthermore, its glucosylated structure may influence its bioavailability and interaction with biological targets compared to its aglycone form, dihydroquercetin (taxifolin) . The stereochemical purity of the compound is a critical consideration, as the presence of chiral centers can significantly impact its biological activity and pharmacokinetics . This product is provided For Research Use Only. It is strictly not for diagnostic or therapeutic procedures, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O12 B1248204 Dihydroquercetin-3-O-glucoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22O12

Molecular Weight

466.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-27,29-30H,6H2/t13-,15-,17+,18-,19?,20?,21+/m1/s1

InChI Key

FVQOMEDMFUMIMO-UOAGQJRXSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Synonyms

dihydroquercetin-3-O-glucoside

Origin of Product

United States

Natural Occurrence, Biodiversity, and Biosynthesis

Phytochemical Sources and Geographic Distribution of Dihydroquercetin-3-O-glucoside

This compound, a glycosidic form of the flavanonol taxifolin (B1681242) (also known as dihydroquercetin), is found in a variety of plant species across different geographical regions. Its presence has been documented in both woody and herbaceous plants, indicating a widespread, albeit often minor, distribution in the plant kingdom.

One of the notable sources is the genus Olea, specifically the olive tree (Olea europaea). Studies have identified this compound in the tissues of Italian olive cultivars, including their leaves and stems. nih.govnih.govfrontiersin.orgunisi.it The compound is part of the complex phenolic profile of olive trees, which are predominantly cultivated in the Mediterranean basin. unisi.it

The compound has also been isolated from various conifers. For instance, isomers of taxifolin 3-O-glucoside have been separated from Chamaecyparis obtusa (Japanese cypress), and another glucoside form has been extracted from the inner bark of Pinus densiflora (Japanese red pine). wikipedia.org Dihydroquercetin itself is well-known to accumulate in conifers like the Siberian larch (Larix sibirica). wikipedia.org

Additional documented sources include:

Engelhardia roxburghiana : A subtropical tree found in China, whose leaves are used to make sweet tea. made-in-china.commdpi.com The leaves and other parts of this plant contain various dihydroflavonol glycosides. researchgate.net

Trachelospermum jasminoides (Star Jasmine): The leaves of this plant have been found to contain (2R,3R)-Taxifolin 3-O-arabinoside and (2S,3S)-taxifolin 3-O-arabinoside, closely related glycosides. wikipedia.org The presence of the glucoside form has also been reported. nih.gov

Smilax glabra : The rhizome of this plant is another source of taxifolin glucosides. wikipedia.org

Agrimonia pilosa : The root-sprouts of this plant contain (2S,3S)-(-)-Taxifolin-3-O-β-D-glucopyranoside. wikipedia.org

Vitis vinifera : The compound has been detected as a novel constituent in German Riesling wine, indicating its presence in grapes. acs.org

Catha edulis (Khat): This plant, native to East Africa and the Arabian Peninsula, also contains dihydroquercetin and its glycosides. researchgate.net

The following table summarizes the key phytochemical sources of this compound and its isomers.

Plant SpeciesCommon NamePart(s) of PlantGeographic Region
Olea europaeaOlive TreeLeaves, StemsMediterranean (e.g., Italy) nih.govnih.gov
Engelhardia roxburghiana-LeavesChina mdpi.com
Chamaecyparis obtusaJapanese Cypress-East Asia
Pinus densifloraJapanese Red PineInner BarkEast Asia wikipedia.org
Vitis viniferaGrapeFruit (Wine)Germany (Riesling) acs.org
Smilax glabra-RhizomeAsia wikipedia.org
Agrimonia pilosaHairyvein AgrimoniaRoot-sproutsAsia wikipedia.org
Catha edulisKhatLeaves, StemsEast Africa, Arabian Peninsula researchgate.net

This table is interactive. You can sort and filter the data.

Endogenous Biosynthetic Pathways and Enzymes in Producing Organisms

The formation of this compound in plants is a multi-step process integrated within the broader flavonoid biosynthetic pathway. This pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the dihydroquercetin aglycone, which is subsequently glycosylated.

The key stages of the biosynthesis are as follows:

Phenylpropanoid Pathway : The process initiates with the conversion of phenylalanine to 4-coumaroyl-CoA. This involves a sequence of enzymes: Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). nih.govresearchgate.net

Flavonoid Synthesis Initiation : Chalcone (B49325) synthase (CHS), a pivotal enzyme, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.govfrontiersin.org

Isomerization and Hydroxylation : Naringenin chalcone is then cyclized by chalcone isomerase (CHI) to produce the flavanone (B1672756) naringenin. frontiersin.orgresearchgate.net Naringenin is hydroxylated at the 3-position by flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol (B1209521). frontiersin.orgresearchgate.net

Formation of Dihydroquercetin (Taxifolin) : Dihydrokaempferol is subsequently converted to dihydroquercetin through the action of flavonoid 3'-hydroxylase (F3'H), which adds a hydroxyl group to the B-ring. nih.govresearchgate.net

Glycosylation : The final step is the attachment of a glucose molecule to the 3-hydroxyl group of dihydroquercetin. This reaction is catalyzed by a specific type of UDP-glycosyltransferase (UGT), namely a flavonoid 3-O-glycosyltransferase (UF3GT). frontiersin.org These enzymes utilize UDP-glucose as the sugar donor, transferring the glucose moiety to the aglycone. frontiersin.org This glycosylation step is crucial as it enhances the stability and water solubility of the flavonoid, facilitating its storage within the plant cell, typically in the vacuole. frontiersin.org

The following table details the key enzymes involved in the biosynthesis of this compound.

EnzymeAbbreviationFunction
Phenylalanine ammonia-lyasePALConverts phenylalanine to cinnamic acid. nih.gov
Cinnamate 4-hydroxylaseC4HHydroxylates cinnamic acid. nih.gov
4-coumarate-CoA ligase4CLActivates p-coumaric acid to its CoA ester. nih.gov
Chalcone synthaseCHSSynthesizes naringenin chalcone. frontiersin.org
Chalcone isomeraseCHIIsomerizes naringenin chalcone to naringenin. frontiersin.org
Flavanone 3-hydroxylaseF3HConverts naringenin to dihydrokaempferol. frontiersin.org
Flavonoid 3'-hydroxylaseF3'HConverts dihydrokaempferol to dihydroquercetin. nih.gov
Flavonoid 3-O-glycosyltransferaseUF3GTTransfers glucose to the 3-OH group of dihydroquercetin. frontiersin.org

This table is interactive. You can sort and filter the data.

Biotechnological Approaches for this compound Production

The low abundance of this compound in natural sources has spurred research into biotechnological production methods. These approaches leverage microbial hosts and genetic engineering to create cellular factories for synthesizing the compound.

Microbial Biosynthesis Systems (e.g., Escherichia coli)

Escherichia coli is a favored microbial host for heterologous biosynthesis due to its rapid growth, well-understood genetics, and established fermentation processes. The production of this compound in E. coli involves a two-stage strategy: first, the construction of a pathway to the aglycone (dihydroquercetin), and second, the subsequent glycosylation.

Researchers have successfully engineered E. coli to produce dihydroquercetin (DHQ) from simple carbon sources like glycerol. biorxiv.org This was achieved by introducing a heterologous biosynthetic pathway comprising genes from various organisms, including Arabidopsis thaliana. The key enzymes introduced include tyrosine ammonia-lyase (TAL), 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), and flavonoid 3'-hydroxylase (TT7), a plant-derived cytochrome P450 enzyme. biorxiv.org

To complete the synthesis of this compound, a final enzymatic step is required. A suitable UDP-glycosyltransferase (UGT) with regiospecificity for the 3-hydroxyl group of dihydroquercetin must be co-expressed in the DHQ-producing E. coli strain. The host's metabolism provides the necessary UDP-glucose sugar donor for the UGT to catalyze the final glycosylation step. frontiersin.org The selection of a highly efficient flavonoid 3-O-glycosyltransferase is critical for achieving high conversion rates from the aglycone to the final glycosylated product.

Genetic Engineering and Pathway Optimization for Enhanced Yield

Maximizing the yield of this compound in microbial systems requires extensive metabolic engineering and pathway optimization. Key strategies include:

Enhancing Precursor Supply : To drive the metabolic flux towards the desired product, the endogenous pathways of the microbial host are engineered to overproduce essential precursors. This includes increasing the intracellular pools of malonyl-CoA and the aromatic amino acid L-tyrosine (the precursor to p-coumaric acid). magtech.com.cn

Balancing Pathway Gene Expression : The expression levels of all heterologous genes in the pathway must be carefully balanced. This can be achieved by using promoters of varying strengths, optimizing gene copy numbers, and arranging genes in synthetic operons. magtech.com.cn This prevents the accumulation of potentially toxic intermediates and avoids the creation of metabolic bottlenecks.

Enzyme Engineering : The performance of plant-derived enzymes, particularly cytochrome P450s like F3'H, can be suboptimal in a bacterial host like E. coli. Engineering these enzymes, for instance by modifying their N-terminal signal peptides, has been shown to significantly improve their solubility and activity, leading to higher product titers. biorxiv.org

Fermentation Process Optimization : Beyond genetic manipulation, optimizing fermentation conditions such as pH, temperature, aeration, and nutrient feeding strategies (e.g., carbon-to-nitrogen ratio) is crucial for maximizing cell growth and product formation at an industrial scale. magtech.com.cn

These integrated approaches aim to develop robust and efficient microbial strains capable of the sustainable and high-yield production of this compound, offering a viable alternative to extraction from limited plant sources.

Isolation, Purification, and Advanced Structural Characterization Methodologies

Extraction and Fractionation Techniques from Biological Matrices

The initial step in obtaining Dihydroquercetin-3-O-glucoside involves its extraction from plant sources. The choice of solvent and extraction method is critical for maximizing yield and minimizing the co-extraction of undesirable compounds.

Commonly, polar solvents are employed due to the hydrophilic nature of the glucoside moiety. nih.gov Methanol (B129727), ethanol (B145695), and water, or mixtures thereof, are frequently used. For instance, a method for extracting taxifolin (B1681242) and its related flavonoids from Larix olgensis var. koreana involves refluxing the powdered plant material with 80% methanol. semanticscholar.org Another approach for obtaining dihydroquercetin from the leaves of Engelhardtia roxburghiana utilizes reflux extraction with ethanol following an initial enzymatic hydrolysis step with naringinase (B1166350) to potentially increase the yield of the aglycone's glycosides. oup.com

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, a fractionation step is necessary to enrich the target compound. Column chromatography is a widely used technique for this purpose. Polyamide resins are effective for separating flavonoids, as demonstrated in a method where an ethanol extract was subjected to polyamide column chromatography, with elution by a gradient of ethanol and water. oup.com Another common solid phase for fractionation is Sephadex LH-20, which separates compounds based on molecular size and polarity. A concentrated extract from Larix olgensis was loaded onto a Sephadex LH-20 column and eluted with ethanol to isolate a taxifolin-rich fraction. semanticscholar.org

A summary of an extraction and fractionation process is detailed in the table below.

StepProcedurePlant Source ExampleReference
Extraction Pulverized leaves are treated with an acidic aqueous solution and naringinase, followed by reflux extraction with 70% ethanol.Engelhardtia roxburghiana oup.com
Concentration The ethanol is reclaimed from the extract solution using a rotary evaporator.Engelhardtia roxburghiana oup.com
Fractionation The concentrated solution is applied to a polyamide resin column and eluted with a gradient of water and ethanol (30% and 75% ethanol).Engelhardtia roxburghiana oup.com
Crystallization The 75% ethanol eluate is concentrated, and the target compound is crystallized and then recrystallized from water and 70% ethanol.Engelhardtia roxburghiana oup.com

Chromatographic Separation Strategies for this compound Isolation

To achieve high purity, the enriched fractions are subjected to further chromatographic separation. High-Performance Liquid Chromatography and Countercurrent Chromatography are powerful techniques for the preparative isolation of this compound.

Preparative HPLC is a high-resolution technique used to isolate pure compounds from a mixture. ijcpa.in The method's success relies on the selection of an appropriate stationary phase (column) and mobile phase. For flavonoids like this compound, reversed-phase columns, such as C18, are commonly used. acs.org

The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidified aqueous phase (often with formic or acetic acid) to ensure sharp peaks and good separation. acs.org By scaling up an analytical HPLC method to a preparative scale with a larger column and higher flow rate, significant quantities of the pure compound can be collected. ijcpa.inmdpi.com For example, after initial fractionation, preparative HPLC has been used to purify isomers of quercetin (B1663063) glucosides to a high degree of purity. researchgate.net

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing irreversible adsorption and degradation of the sample. nih.govuniversiteitleiden.nl High-Speed Countercurrent Chromatography (HSCCC) and High-Performance Countercurrent Chromatography (HPCCC) are advanced forms of this technique.

The selection of a suitable two-phase solvent system is the most critical parameter for successful separation. universiteitleiden.nl A study on the isolation of taxifolin-3-glucoside (B1253199) from Agrimonia pilosa Ledeb utilized a solvent system of ethyl acetate-methanol-water (25:1:25, v/v). researchgate.net This method yielded 11 mg of taxifolin-3-glucoside with 96% purity from 400 mg of crude extract. researchgate.net

A more complex separation of four pairs of diastereomeric dihydroflavonol glycosides from Engelhardtia roxburghiana was achieved using a two-step HPCCC procedure. nih.gov The initial separation used a solvent system of n-hexane-n-butanol-0.1% trifluoroacetic acid (1:2:3, v/v/v). nih.gov This demonstrates the capability of HPCCC to separate closely related isomers. nih.gov

TechniqueSolvent System (v/v/v)Source MaterialYield/PurityReference
HSCCC Ethyl acetate-methanol-water (25:1:25)Agrimonia pilosa11 mg from 400 mg extract; 96% purity researchgate.net
HPCCC n-hexane-n-butanol-0.1% TFA (1:2:3)Engelhardtia roxburghianaSuccessful separation of 8 diastereomers nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

Advanced Spectroscopic Characterization for Molecular Elucidation

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is accomplished using a combination of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete structure of a molecule in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are employed.

The ¹H NMR spectrum provides information on the number and types of protons and their connectivity, while the ¹³C NMR spectrum reveals the carbon skeleton. nih.gov For this compound, specific signals in the ¹H NMR spectrum correspond to the protons of the flavonoid A and B rings, the C2 and C3 protons of the C-ring, and the protons of the glucose moiety. semanticscholar.org The coupling constant (J-value) between the H-2 and H-3 protons is crucial for determining the stereochemistry of the C-ring; a large coupling constant (typically 10-12 Hz) indicates a trans configuration. semanticscholar.org The anomeric proton of the glucose unit typically appears as a doublet in the region of 4.5-5.5 ppm, and its coupling constant helps to determine the α or β configuration of the glycosidic bond.

Detailed analysis of 2D NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the identity and stereochemistry of this compound. nih.gov

Table of Representative ¹³C NMR Chemical Shifts for Dihydroquercetin Glycosides (Note: Exact chemical shifts can vary based on solvent and specific isomer)

Carbon AtomRepresentative Chemical Shift (δ, ppm)
C-2~83.5
C-3~72.2
C-4~197.3
C-4a (10)~100.6
C-5~164.1
C-6~96.3
C-7~167.1
C-8~95.2
C-8a (9)~163.3
C-1'~128.2
C-2'~115.1
C-3'~145.4
C-4'~146.0
C-5'~115.8
C-6'~120.0
Glc-1''~102.0

(Data compiled from related literature) utm.my

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with MS for the analysis of polar molecules like flavonoid glycosides.

High-resolution mass spectrometry (HRMS), such as that performed on a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap (OT) mass analyzer, can determine the elemental formula of the parent ion with high accuracy. mdpi.comsemanticscholar.org For this compound (C₂₁H₂₂O₁₂), the expected deprotonated molecule [M-H]⁻ would have an m/z of approximately 465.10. nih.gov

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting daughter ions, providing structural information. A characteristic fragmentation pattern for O-glycosylated flavonoids is the neutral loss of the sugar moiety. rsc.org For this compound, a primary fragmentation would be the loss of the glucose unit (162 Da), resulting in an ion corresponding to the dihydroquercetin aglycone at m/z 303. researchgate.netmdpi.com Further fragmentation of the aglycone ion, often through retro-Diels-Alder reactions in the C-ring, provides additional structural confirmation. researchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to ESI and a high-resolution mass analyzer like an Orbitrap (UHPLC-ESI-OT-MS) allows for the rapid separation and confident identification of such compounds in complex mixtures. semanticscholar.orgfrontiersin.org

Table of Expected MS Fragmentation for this compound (Negative Ion Mode)

Ionm/z (calculated)DescriptionReference
[M-H]⁻465.10Deprotonated molecule nih.gov
[M-H-162]⁻303.05Loss of glucose moiety (aglycone) researchgate.netmdpi.com
[Aglycone-H-CO]⁻275.05Loss of CO from aglycone researchgate.net
[¹‚³A₀]⁻151.00Retro-Diels-Alder fragmentation of A-ring mdpi.com

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental techniques employed in the structural characterization of flavonoid compounds, including this compound. These methods provide valuable information about the electronic transitions within the molecule and the vibrational modes of its functional groups, respectively, contributing to its identification and the elucidation of its structural features.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption bands that are indicative of its dihydroflavonol structure. In flavonoids, two principal absorption bands are typically observed: Band I, which corresponds to the cinnamoyl system (B-ring and the heterocyclic C-ring), and Band II, which is associated with the benzoyl system (A-ring). researchgate.net

For dihydroflavonols like this compound, the saturation of the C2-C3 bond in the C-ring leads to a significant difference in their UV spectra compared to the corresponding flavonols. The aglycone, dihydroquercetin (also known as taxifolin), typically exhibits a strong absorption maximum for Band II around 290 nm in methanol, with a less intense shoulder for Band I appearing at approximately 327 nm. wikipedia.org The presence of the 3-O-glucoside moiety generally does not cause a major shift in these absorption maxima. Studies on related dihydroflavonol glycosides have reported similar spectral characteristics. For instance, taxifolin-7-sulfate shows absorption maxima at 281 nm and 336 nm. nih.gov Another related dihydroflavonol displayed absorption maxima at 279 and 309 nm. acs.org

The UV spectrum is a crucial tool for distinguishing dihydroflavonols from other flavonoid classes and for confirming the integrity of the core structure during isolation and purification processes.

Table 1: UV-Vis Spectral Data for Dihydroquercetin and Related Compounds in Methanol

CompoundBand II (λmax, nm)Band I (λmax, nm)
Dihydroquercetin (Taxifolin)290327
Taxifolin-7-sulfate281336
Dihydroflavonol279309

This table presents data from closely related compounds to infer the spectral characteristics of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides detailed information about the functional groups present in this compound. The IR spectrum, typically recorded using a KBr pellet, reveals characteristic vibrational frequencies that confirm the presence of hydroxyl, carbonyl, and aromatic functionalities, as well as the glycosidic linkage.

The spectrum of the aglycone, dihydroquercetin, shows a broad absorption band in the region of 3400-3428 cm⁻¹, which is characteristic of the stretching vibrations of the multiple phenolic and alcoholic hydroxyl (O-H) groups. researchgate.netnaturalproducts.net The presence of the glucose moiety in this compound is expected to contribute to this broad O-H absorption.

A strong absorption peak is observed around 1636-1640 cm⁻¹, which is assigned to the stretching vibration of the C4-carbonyl (C=O) group of the γ-pyranone ring. researchgate.netnaturalproducts.net The aromatic nature of the A and B rings is confirmed by the C=C stretching vibrations within the aromatic rings, which typically appear in the 1450-1610 cm⁻¹ region. naturalproducts.net Specifically, peaks around 1610 cm⁻¹ and 1510 cm⁻¹ are characteristic of these vibrations. naturalproducts.net

The C-O stretching vibrations of the phenol (B47542) and alcohol groups, as well as the ether linkage of the glucoside, give rise to bands in the fingerprint region, particularly around 1150 cm⁻¹. researchgate.net Other notable peaks include those for C-H stretching and bending. The detailed IR spectral data for dihydroquercetin provides a solid foundation for the interpretation of the spectrum of its 3-O-glucoside derivative.

Table 2: Infrared (IR) Spectral Data for Dihydroquercetin (Taxifolin)

Wavenumber (cm⁻¹)Vibrational Mode Assignment
3428O-H stretching (phenolic and alcoholic)
2953C-H stretching (aliphatic)
2833C-H stretching (aliphatic)
1636C=O stretching (C4-carbonyl)
1610C=C stretching (aromatic)
1510C=C stretching (aromatic)
1473C-H bending
1415O-H bending (phenolic)
1150C-O stretching (aryl ether, secondary alcohol)
970Aromatic C-H out-of-plane bending
775Aromatic C-H out-of-plane bending

This table is based on the reported IR data for the aglycone, dihydroquercetin, which is highly indicative of the spectral features of this compound.

Analytical Methodologies for Quantification and Purity Assessment

Quantitative Analysis of Dihydroquercetin-3-O-glucoside in Research Samples

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and reliable technique for the quantitative analysis of this compound. eco-vector.com Its versatility allows for coupling with various detectors, each offering distinct advantages in sensitivity and selectivity.

HPLC Coupled with Various Detectors (e.g., Diode Array Detector, Mass Spectrometry)

HPLC with Diode Array Detection (DAD) : This is a widely used method for the quantification of flavonoids like this compound. nih.govmdpi.commdpi.com DAD provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. For instance, in the analysis of quercetin (B1663063) and its derivatives, detection is often set at wavelengths around 256 nm and 372 nm. chemisgroup.us The choice of mobile phase is critical for achieving good separation. A common approach involves a gradient elution with an aqueous solution containing an acidifier, like acetic acid or formic acid, and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.govchemisgroup.usencyclopedia.pub For example, a validated method for quercetin quantification used a mobile phase of 1.5% acetic acid in a water/acetonitrile/methanol ratio of 55:40:5. nih.gov

HPLC with Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer (LC-MS) or tandem mass spectrometer (LC-MS/MS) offers superior sensitivity and selectivity, enabling the detection and quantification of this compound at very low concentrations. mdpi.comresearchgate.net This is particularly valuable when analyzing complex matrices. Electrospray ionization (ESI) is a commonly used ionization source for flavonoid analysis. mdpi.commdpi.com The mass spectrometer identifies compounds based on their mass-to-charge ratio (m/z), providing a high degree of confidence in the identification. For example, in the analysis of grape extracts, taxifolin-3-O-glucoside (another name for this compound) was identified among other flavonoids using LC-MS/MS. nih.gov Similarly, dihydrokaempferol-3-O-glucoside, a related compound, was identified by a pseudomolecular ion at m/z 449.1087 in negative mode. nih.gov

Method Development and Validation Parameters

The development and validation of an HPLC method are essential to ensure its reliability and accuracy. Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), and recovery. nih.govscienggj.org

Linearity : This parameter establishes the relationship between the concentration of the analyte and the detector response. A linear relationship is typically demonstrated by a high correlation coefficient (R²) value, often greater than 0.99. nih.govchemisgroup.usscienggj.org

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These values indicate the sensitivity of the method. For quercetin, a validated HPLC-DAD method reported an LOD of 0.046 µg/mL and an LOQ of 0.14 µg/mL. nih.gov Methods using MS detection generally achieve lower LOD and LOQ values. mdpi.com

Recovery : This parameter assesses the accuracy of the method by determining the percentage of the known amount of analyte that is recovered from a sample matrix. Acceptable recovery values typically range from 80% to 120%. mdpi.comscienggj.org For instance, a study on phytoestrogenic flavonoids reported recovery percentages ranging from 96.96% to 106.87%. scienggj.org

ParameterDescriptionTypical Acceptance Criteria
Linearity (R²)Demonstrates a direct proportional relationship between concentration and instrument response.> 0.99
Limit of Detection (LOD)The lowest concentration of an analyte that can be reliably distinguished from background noise.Method-dependent, typically in the µg/mL to ng/mL range.
Limit of Quantification (LOQ)The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.Method-dependent, typically higher than LOD.
Recovery (%)The percentage of the true amount of an analyte that is detected by the analytical method.80% - 120%

Stereoisomeric Composition Analysis of this compound

Dihydroquercetin possesses two chiral centers, leading to the existence of four possible stereoisomers. nih.govfrontiersin.org The analysis of the stereoisomeric composition is critical as different stereoisomers can exhibit different biological activities.

Enantioselective High-Performance Liquid Chromatography (HPLC)

Enantioselective, or chiral, HPLC is currently considered the most effective method for separating and quantifying the different stereoisomers of dihydroquercetin and its glucosides. eco-vector.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. While specific methods for this compound are less commonly reported, the principles applied to the aglycone, dihydroquercetin (also known as taxifolin), are relevant. The separation of diastereomers, such as cis and trans isomers, is also achievable using standard HPLC as they have different physical properties. mdpi.com

NMR Spectroscopy for Diastereomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the diastereomers (cis and trans isomers) of dihydroquercetin. nih.govresearchgate.net The chemical shifts (δ) and spin-spin coupling constants (J) of the protons at the C2 and C3 positions of the pyranone ring are distinct for the trans and cis isomers. nih.gov For trans-dihydroquercetin, the H2 and H3 protons typically show chemical shifts around 4.96 ppm and 4.54 ppm, respectively, with a coupling constant of about 11.5 Hz. nih.gov In contrast, the cis-isomer exhibits chemical shifts for H2 and H3 at approximately 5.32 ppm and 4.21 ppm, with a much smaller coupling constant of around 2.8 Hz. nih.gov While NMR can effectively distinguish between diastereomers, it cannot separate enantiomers. eco-vector.com

IsomerProtonChemical Shift (δ, ppm)Coupling Constant (J, Hz)
trans-DihydroquercetinH2~4.96~11.5
H3~4.54
cis-DihydroquercetinH2~5.32~2.8
H3~4.21

Challenges in Optical Activity Measurement and Interpretation

The measurement of optical activity using polarimetry, while a classical method for analyzing chiral compounds, presents significant challenges for dihydroquercetin and its derivatives. nih.govresearchgate.net Published data on the specific rotation of dihydroquercetin stereoisomers show considerable heterogeneity, making it difficult to rely on these values for unambiguous identification. nih.govfrontiersin.org For instance, the specific rotation angle for (2R,3R)-dihydroquercetin in methanol has been reported with a wide range of values. frontiersin.org This variability can be attributed to factors such as sample purity, solvent, concentration, and temperature. Consequently, polarimetry is not considered a reliable standalone method for the stereoisomeric analysis of this compound. eco-vector.com

Mechanisms of Biological Activity: Preclinical in Vitro and in Vivo Animal Investigations

Antioxidant Mechanisms

Dihydroquercetin-3-O-glucoside (DHQG), a notable flavonoid, demonstrates significant direct free radical scavenging capabilities, which have been substantiated across a variety of in vitro assays. This inherent antioxidant activity is fundamental to its potential health benefits.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a standard for evaluating the hydrogen-donating ability of antioxidants, has been used to confirm the potent scavenging activity of DHQG. jmbfs.org In this assay, the ability of DHQG to reduce the stable DPPH radical is measured. jmbfs.org Similarly, DHQG has shown efficacy in the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, where it effectively scavenges the ABTS radical cation. nih.govnih.gov The versatility of the ABTS assay, which can be used in both aqueous and organic solvents, allows for the assessment of a wide range of antioxidants. mdpi.com

The Ferric Reducing Antioxidant Power (FRAP) assay further corroborates the antioxidant potential of DHQG. This method assesses the compound's ability to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). mdpi.comresearchgate.net The Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the capacity to neutralize peroxyl radicals, has also been employed to characterize the antioxidant activity of related flavonoid structures. scispace.comacs.org Finally, the Trolox Equivalent Antioxidant Capacity (TEAC) assay provides a standardized measure of antioxidant strength relative to Trolox, a water-soluble vitamin E analog. mdpi.comresearchgate.net DHQG and similar flavonoids have demonstrated notable TEAC values, underscoring their direct antioxidant effects. scispace.com

Table 1: In Vitro Antioxidant Assays for this compound and Related Flavonoids

Assay Principle Relevance to this compound
DPPH Measures hydrogen-donating ability. Demonstrates significant scavenging activity. jmbfs.org
ABTS Scavenging of the ABTS radical cation. Effective in both hydrophilic and lipophilic systems. nih.govnih.gov
FRAP Reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Confirms reducing power. mdpi.comresearchgate.net
ORAC Quenching of peroxyl radicals. Indicates effectiveness against a key class of damaging radicals. scispace.comacs.org

| TEAC | Compares antioxidant capacity to Trolox. | Provides a standardized measure of antioxidant activity. researchgate.netscispace.com |

Beyond its direct radical-scavenging actions, this compound contributes to cellular protection by modulating the activity of crucial endogenous antioxidant enzymes. researchgate.net These enzymes, including Superoxide (B77818) Dismutase (SOD), Glutathione (B108866) Peroxidase (GPx), and Catalase (CAT), form a primary line of defense against oxidative stress. oatext.com

SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide (H₂O₂). romj.orgmdpi.com Subsequently, GPx and CAT act to neutralize H₂O₂, converting it into water. romj.orgmdpi.com GPx carries out this function through the oxidation of glutathione. oatext.com Studies on related flavonoid compounds have demonstrated their ability to enhance the activity of these protective enzymes. mdpi.com For instance, in animal models of liver injury, treatment with dihydroquercetin has been shown to restore the levels of SOD, GPx, and CAT, thereby mitigating oxidative damage. mdpi.com This upregulation of the endogenous antioxidant system is a key mechanism through which DHQG and similar compounds exert their protective effects. mdpi.com

A pivotal mechanism underlying the antioxidant effects of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.net Nrf2 is a transcription factor that orchestrates the expression of a broad spectrum of antioxidant and cytoprotective genes, forming the antioxidant response element (ARE). researchgate.net

Preclinical studies have shown that DHQG and its aglycone, dihydroquercetin (taxifolin), can induce the nuclear translocation of Nrf2. mdpi.comthieme-connect.com This activation leads to the upregulation of downstream target genes, such as heme oxygenase-1 (HO-1), which plays a critical role in cellular defense against oxidative insults. nih.gov For example, a semisynthetic derivative of taxifolin (B1681242) was found to increase both mRNA and protein levels of HO-1 in a manner dependent on Nrf2 activation. nih.gov This upregulation of the Nrf2 pathway fortifies cellular antioxidant defenses and is a key component of the protective effects observed with DHQG. researchgate.net

This compound and its parent compound, quercetin (B1663063), have demonstrated the ability to inhibit lipid peroxidation, a destructive process where free radicals attack lipids within cell membranes, leading to cellular damage. researchgate.netrsc.org This protective effect has been observed in both cellular and animal models.

Upregulation of Antioxidant Response Pathways (e.g., Nrf2 signaling pathway)

Anti-inflammatory Mechanisms

This compound and related flavonoids exhibit significant anti-inflammatory properties by modulating the production of key pro-inflammatory cytokines and mediators. nih.gov These molecules, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Prostaglandin E2 (PGE2), are central to the inflammatory response. d-nb.info

Preclinical studies have demonstrated that these flavonoids can suppress the production of these inflammatory mediators in various cell and animal models. oncotarget.com For instance, in macrophage cell lines stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, treatment with flavonoid compounds has been shown to inhibit the secretion of TNF-α, IL-1β, IL-6, and PGE2. researchgate.net This suppression is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. researchgate.net Furthermore, oral administration of cyanidin-3-O-β-D-glucoside, a structurally related anthocyanin, was found to reduce the zymosan-induced elevation of TNF-α, IL-1β, and IL-6 in rats. d-nb.info These findings highlight the potential of DHQG to mitigate inflammatory processes by targeting the production of key inflammatory molecules.

Table 2: Pro-inflammatory Mediators Modulated by this compound and Related Flavonoids

Mediator Function Modulatory Effect of Flavonoids
IL-1β A key initiator of the inflammatory cascade. Production is inhibited. d-nb.inforesearchgate.net
IL-6 Involved in both acute and chronic inflammation. Secretion is suppressed. d-nb.inforesearchgate.net
TNF-α A major cytokine that drives systemic inflammation. Production is reduced. d-nb.inforesearchgate.net

| PGE2 | A lipid mediator that promotes inflammation and pain. | Synthesis is inhibited. oncotarget.comresearchgate.net |

Regulation of Inflammatory Enzyme Expression and Activity (e.g., COX-2, iNOS)

This compound has demonstrated the ability to modulate key enzymes involved in the inflammatory response. In animal models, treatment with a dihydroquercetin glycoside resulted in a significant reduction in the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov These enzymes are crucial mediators of inflammation, with iNOS producing large amounts of nitric oxide, a pro-inflammatory molecule, and COX-2 being responsible for the synthesis of prostaglandins, which also contribute to inflammation and pain. The downregulation of these enzymes suggests a potent anti-inflammatory action at the molecular level. nih.gov

This is consistent with the broader activity of phenolic compounds, which are known to inhibit signaling pathways that lead to the expression of enzymes like COX-2 and iNOS. nih.gov For instance, the related compound isoquercitrin (B50326) (quercetin 3-O-glucoside) has also been shown to reduce COX-2 levels in skin cells exposed to UVB radiation. mdpi.com

Table 1: Regulation of Inflammatory Enzymes by this compound and Related Compounds
CompoundModelEnzyme(s) AffectedObserved EffectSource
Dihydroquercetin glycosideAnimal modeliNOS, COX-2Significant decrease in expression nih.gov
Isoquercitrin (Quercetin 3-O-glucoside)UVB-irradiated HaCaT cellsCOX-2Reduced level mdpi.com

Inhibition of Key Signaling Pathways (e.g., NF-κB, Jak/STAT, PPAR-γ, Notch1, PI3K/Akt)

The anti-inflammatory effects of this compound are mediated through its interaction with several crucial cell signaling pathways.

NF-κB Pathway : The aglycone, dihydroquercetin (DHQ), has been shown to exert therapeutic effects by modulating the NF-κB signaling pathway. nih.gov It can regulate NF-κB-mediated inflammation and has been observed to provide protective effects in liver cells by modulating this pathway. nih.govnih.gov The NF-κB family of transcription factors is a central regulator of inflammatory responses, and its inhibition is a key mechanism for controlling inflammation. nih.gov

Jak/STAT Pathway : Dihydroquercetin has been found to inhibit the activation of the Jak/STAT signaling pathway, specifically the Jak1/STAT1 and Jak2/STAT3 pathways. nih.gov This inhibition has been linked to the alleviation of psoriasis-like conditions in animal models and the suppression of inflammatory responses in keratinocytes. nih.gov The Jak/STAT pathway is a primary route for a multitude of cytokine signals, making it integral to inflammatory and immune responses. mdpi.comnih.gov The related compound isoquercitrin also significantly inhibits the JAK2-STAT3 pathway. mdpi.com

PPAR-γ Pathway : In preclinical models of psoriasis, dihydroquercetin was shown to regulate the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway. nih.gov It significantly reduced the increased levels of PPAR-γ protein, thereby preventing excessive immune activation and keratinocyte proliferation. nih.gov

Notch1 Pathway : Research indicates that dihydroquercetin can inhibit the activation of the Notch1 signaling pathway. nih.gov This inhibition is another mechanism through which it can alleviate conditions like psoriasis. nih.gov The Notch1 pathway is a conserved signaling system that regulates cell fate decisions, including proliferation, differentiation, and apoptosis. acs.orgnih.gov

PI3K/Akt Pathway : Dihydroquercetin has been demonstrated to modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. nih.gov This modulation has been implicated in its protective effects against acute alcoholic liver injury and myocardial ischemia-reperfusion injury. nih.gov Studies on dietary dihydroquercetin also show it can alleviate colitis through the PI3K-Akt pathway. wikipedia.org Furthermore, derivatives of dihydroquercetin have been shown to activate the JNK/PI3K/AKT pathway. mdpi.com

Table 2: Modulation of Key Signaling Pathways by Dihydroquercetin and its Glucoside
Signaling PathwayCompoundModel SystemObserved EffectSource
NF-κBDihydroquercetinAnimal model (liver injury), Rat model (Parkinsonism)Regulation/inhibition of the pathway nih.govnih.gov
Jak/STATDihydroquercetinAnimal model (psoriasis), HaCaT cellsInhibition of Jak1/STAT1 and Jak2/STAT3 activation nih.gov
PPAR-γDihydroquercetinAnimal model (psoriasis), KeratinocytesRegulation of the pathway; reduction of protein levels nih.gov
Notch1DihydroquercetinAnimal model (psoriasis)Inhibition of pathway activation nih.govnih.gov
PI3K/AktDihydroquercetinAnimal models (liver injury, colitis), Rat heartRegulation/inhibition of the pathway nih.govwikipedia.org

Cellular Anti-inflammatory Responses in in vitro models (e.g., HaCaT cells)

In in vitro studies using human keratinocyte cell lines (HaCaT), dihydroquercetin has demonstrated significant anti-inflammatory and cytoprotective activities. It can effectively inhibit the abnormal proliferation of HaCaT cells induced by lipopolysaccharide (LPS), a potent inflammatory agent. nih.gov This effect is primarily achieved by regulating the Jak1/STAT1 signaling pathway to suppress the expression of Intercellular Adhesion Molecule-1 (ICAM-1). nih.gov ICAM-1 is a cell surface glycoprotein (B1211001) that plays a critical role in the adhesion of immune cells to endothelial cells and subsequent inflammatory infiltration.

Furthermore, dihydroquercetin shows protective effects against cadmium-induced apoptosis in HaCaT cells. mdpi.com A related compound, dihydrokaempferol-7-O-glucoside, was found to have a moderate effect on reducing the release of the pro-inflammatory cytokine Interleukin-6 (IL-6) in HaCaT cells stimulated with Tumor Necrosis Factor-alpha (TNF-α). researchgate.netrichardbeliveau.org Similarly, Quercetin 3-O-β-D-glucuronide, a conjugate of quercetin, was shown to decrease the expression of COX-2 and TNF-α in HaCaT cells under oxidative stress. semanticscholar.org

Anti-Proliferative and Apoptosis-Inducing Mechanisms (Preclinical Cancer Research)

While research specifically on this compound in cancer is emerging, studies on its aglycone (dihydroquercetin/taxifolin) and its close structural analog (quercetin-3-O-glucoside) provide significant insights into its potential anti-cancer mechanisms.

Inhibition of Cancer Cell Line Proliferation (in vitro studies)

The related compound, quercetin-3-O-glucoside (Q3G), has been shown to possess significant cytotoxic effects against HeLa cervical cancer cells in a dose- and time-dependent manner. nih.gov It also inhibits the proliferation of MCF-7 human breast cancer cells and HepG2 human liver cancer cells. nih.gov The aglycone, taxifolin, also exhibits dose-dependent anti-proliferative effects against ovarian cancer cells and has been shown to inhibit the proliferation of murine skin fibroblasts and human breast cancer cells. mdpi.com

Table 3: Anti-Proliferative Effects of this compound Analogs
CompoundCancer Cell LineObserved EffectSource
Quercetin-3-O-glucoside (Q3G)HeLa (Cervical Cancer)Significant dose- and time-dependent cytotoxicity nih.gov
Quercetin-3-O-glucoside (Q3G)HepG2 (Liver Cancer)Inhibited cell proliferation in a dose- and time-dependent manner
Taxifolin (Dihydroquercetin)Ovarian Cancer CellsDose-dependent inhibition of cell growth mdpi.com
Taxifolin (Dihydroquercetin)Skin Scar Cell Carcinoma (SSCC)Effectively inhibited development mdpi.com

Induction of Cell Cycle Arrest and Apoptosis Pathways (e.g., caspase activation, Bcl-2/Bax modulation)

This compound and its analogs can induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.

Cell Cycle Arrest : Dihydroquercetin has been shown to block the cell cycle in skin scar cell carcinoma. mdpi.com The related quercetin-3-O-glucoside (Q3G) induces cell cycle arrest at the S phase in HeLa cells and HepG2 cells. nih.gov

Apoptosis Induction : Q3G induces apoptosis in HeLa cells, which is associated with increased reactive oxygen species (ROS) generation and chromosomal DNA degradation. nih.gov In HepG2 cells, Q3G also induces apoptosis, confirmed by DNA fragmentation and fluorescence microscopy. Dihydroquercetin itself has been found to induce apoptosis in skin scar carcinoma cells. mdpi.com

Molecular Mechanisms of Apoptosis : The apoptotic effects are mediated by modulating key regulatory proteins. Q3G treatment in HeLa cells leads to the activation of initiator caspase-9 and executioner caspase-3. nih.gov It also downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax, thus shifting the balance towards cell death. nih.gov Similar activation of caspase-3 was observed in Q3G-treated HepG2 cells. The aglycone, taxifolin, also protects against cadmium-induced apoptosis in HaCaT cells through effects on caspase-3 and -7. mdpi.com

Modulation of Cell Signaling Pathways Involved in Carcinogenesis (e.g., EGFR, PI3K/Akt/mTOR, STAT3, Wnt/beta-catenin)

The anti-cancer potential of this compound is linked to its ability to interfere with signaling pathways that drive cancer development and progression.

EGFR Pathway : Dihydroquercetin has been shown to bind to and inhibit the protein kinase activity of the Epidermal Growth Factor Receptor (EGFR). mdpi.com Topical application of dihydroquercetin in a mouse model of skin cancer resulted in decreased expression and phosphorylation of EGFR. mdpi.com Another flavonoid glycoside, cyanidin-3-O-glucoside, has also been found to decrease UVB-induced phosphorylation of EGFR. oncotarget.com

PI3K/Akt/mTOR Pathway : This pathway is a master regulator of cancer cell growth and survival. nih.govnih.gov Dihydroquercetin (taxifolin) has been identified as a dual inhibitor of PI3K and mTOR in glioblastoma multiforme (GBM). nih.gov It was shown to inhibit the kinase activities of PI3K and mTOR in several glioma cell lines. nih.gov The compound also suppresses the PI3K/Akt/mTOR pathway in skin scar carcinoma. mdpi.com

STAT3 Pathway : The Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that is frequently deregulated in cancer. semanticscholar.org The related flavonoid quercetin has been shown to block the STAT3 activation pathway, modulating the expression of STAT3 target genes like cyclin D1. semanticscholar.org

Wnt/β-catenin Pathway : Aberrant Wnt/β-catenin signaling is a hallmark of several cancers, particularly colorectal cancer. mdpi.com The aglycone, taxifolin, has been shown to inhibit Wnt/β-catenin signaling in a mouse model of colon carcinogenesis by down-regulating the levels of β-catenin and its target, Cyclin-D1.

Inhibition of Invasion and Metastasis-Related Enzymes (e.g., MMP-2, MMP-9)

Dihydroquercetin has demonstrated the ability to modulate enzymes crucial to cancer cell invasion and metastasis, specifically matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9. These enzymes are instrumental in the degradation of the extracellular matrix, a key step in the metastatic cascade.

In a preclinical setting, dihydroquercetin has been shown to down-regulate the expression of both MMP-2 and MMP-9, thereby inhibiting the invasion of squamous cell carcinoma. mdpi.com This inhibitory action on MMPs suggests a potential mechanism by which dihydroquercetin may interfere with tumor progression and the spread of cancer cells.

Research on other flavonoids, such as quercetin, further supports the role of these compounds in targeting MMPs. Studies have shown that quercetin can decrease the expression and activity of MMP-2 and MMP-9 in a dose-dependent manner in prostate cancer cells. nih.gov In some instances, an accumulation of the inactive precursor form, pro-MMP-9, was observed, indicating that quercetin may also inhibit the activation of these enzymes. nih.gov The inhibitory effects of flavonoids on MMP-2 and MMP-9 are often linked to their ability to block signaling pathways, such as NF-κB activation, which are involved in tumor development and spread. nih.gov

Table 1: Effects of Dihydroquercetin and Related Flavonoids on MMP-2 and MMP-9

Compound Cell/Animal Model Key Findings
Dihydroquercetin Squamous Cell Carcinoma Down-regulated the expression of MMP-2 and MMP-9, inhibiting invasion. mdpi.com
Quercetin Prostate Cancer Cells (PC-3) Decreased the expression and activity of MMP-2 and MMP-9 in a dose-dependent manner. nih.gov
Kaempferol Osteosarcoma Cells Decreased the expression of MMP-2 and MMP-9 at the protein level. spandidos-publications.com
Caffeic Acid Hepatocellular Carcinoma Cells Inhibitory effects on MMP-2 and MMP-9 linked to blocking NF-κB activation. nih.gov

Neuroprotective Mechanisms (Preclinical Models)

Dihydroquercetin has been investigated for its neuroprotective potential, with studies highlighting its ability to counteract oxidative stress and neuroinflammation in various preclinical models. nih.gov Neuroinflammation is a defensive mechanism in the central nervous system that can become pathogenic in several neurodegenerative disorders. nih.gov

In rat neuronal cultures, dihydroquercetin has demonstrated neuroprotective effects against oxidative stress-induced damage. nih.gov Further studies in animal models have shown that it can attenuate the neuroinflammatory response. For instance, in rats with lipopolysaccharide (LPS)-induced neuroinflammation, dihydroquercetin was found to dose-dependently reduce the increase in nitric oxide and lipid peroxidation, while also increasing catalase activity. nih.gov It also mitigated the rise in the pro-inflammatory cytokine interleukin-6 (IL-6) in the brain. nih.gov

The antioxidant properties of dihydroquercetin are believed to be central to its anti-neuroinflammatory effects. nih.gov By scavenging free radicals and reducing oxidative damage, it helps to protect neural cells from the inflammatory cascade. nih.govmdpi.com

The neuroprotective effects of dihydroquercetin extend to its modulation of crucial neurotrophic factors and intracellular signaling pathways. Neurotrophic factors are essential for the development, survival, and function of neurons.

One such factor is the Vascular Endothelial Growth Factor (VEGF), which plays a complex role in neuroprotection and neurodegeneration. neuroscijournal.comnih.gov In vitro studies have shown that taxifolin (dihydroquercetin) can inhibit the LPS-induced activation of both mRNA and protein levels of inducible nitric oxide synthase (iNOS) and VEGF. neuroscijournal.com A water-soluble form of dihydroquercetin has demonstrated a pronounced neuroprotective effect in in vitro conditions. neuroscijournal.com

Furthermore, flavonoids, in general, are known to influence key signaling pathways involved in neuronal health, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. frontiersin.orgresearchgate.net These pathways are triggered by neurotrophic factors and are involved in cell survival and differentiation. frontiersin.org The ability of compounds like dihydroquercetin to modulate these pathways contributes to their neuroprotective profile.

Preclinical studies have demonstrated the protective effects of dihydroquercetin and related flavonoids in various models of neurological injury.

In a mouse model of cerebral ischemia-reperfusion, quercetin and its glucoside have been evaluated for their neuroprotective effects. nih.gov These compounds have shown the potential to mitigate the damage caused by the restoration of blood flow to the brain after a period of ischemia. nih.gov

In rat models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons, dihydroquercetin has been investigated for its therapeutic potential. neuroscijournal.com A water-soluble form of dihydroquercetin was studied for its effects on structural changes in the microvasculature and astroglial response in the substantia nigra of aged rats following lipopolysaccharide treatment. neuroscijournal.com Related flavonoids like quercetin have also been shown to protect against neurotoxicity in models of Parkinson's disease. nih.govwiley.com

Table 2: Neuroprotective Effects of Dihydroquercetin and Related Compounds in Preclinical Models

Compound/Form Model Key Findings
Dihydroquercetin LPS-induced neuroinflammation in rats Attenuated memory loss, decreased cholinergic activity, and showed antioxidant and anti-neuroinflammatory effects. nih.gov
Water-soluble Dihydroquercetin LPS-induced Parkinson's disease model in aged rats Reduced astrogliosis, vascular remodeling, and VEGF-A mRNA levels in the substantia nigra. neuroscijournal.com
Quercetin and Quercetin-3-O-glucoside Cerebral ischemia-reperfusion in mice Showed neuroprotective effects. nih.gov
Quercetin Rotenone- and iron-supplement-induced Parkinson's disease in rats Combination with piperine (B192125) was effective in treating PD. nih.gov

Modulation of Neurotrophic Factors and Signaling Pathways (e.g., VEGF, Ca2+ homeostasis, MAPK)

Hepatoprotective Mechanisms (Preclinical Models)

Dihydroquercetin has demonstrated significant hepatoprotective effects in various preclinical models of liver injury induced by toxins such as acetaminophen (B1664979) (APAP), carbon tetrachloride (CCl4), and alcohol. mdpi.commdpi.com

Acetaminophen (APAP)-Induced Liver Injury: In mouse models of APAP-induced acute liver injury, dihydroquercetin treatment has been shown to significantly reduce serum levels of liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.govnih.gov Histopathological examination revealed that dihydroquercetin attenuated liver damage. nih.gov The protective mechanisms involve the downregulation of inflammatory factors such as TNF-α and IL-6, an increase in the expression of antioxidant enzymes like Nrf2 and SOD2, and the inhibition of hepatocyte apoptosis by modulating the expression of Bcl-2 and Bax proteins. mdpi.comnih.govnih.gov

Carbon Tetrachloride (CCl4)-Induced Liver Injury: Dihydroquercetin has also shown protective effects against CCl4-induced liver damage in mice. mdpi.com It works by inhibiting the activation of hepatic stellate cells and the production of extracellular matrix through the regulation of the PI3K/AKT/mTOR and TGF-β1/Smads pathways. mdpi.com Additionally, it mitigates oxidative stress and apoptosis in the liver. mdpi.com Studies on related flavonoid glycosides have also shown protection against CCl4-induced hepatotoxicity by improving antioxidant parameters. semanticscholar.org

Acute Alcoholic Liver Injury: In mouse models of acute alcoholic liver injury, dihydroquercetin treatment has been found to decrease serum ALT and increase AST levels, while also boosting the levels of superoxide dismutase (SOD) and glutathione (GSH). mdpi.com Histopathological analysis showed a reduction in alcohol-induced hepatocellular injury and inflammatory infiltration. mdpi.com The hepatoprotective effects are attributed to its antioxidant and anti-inflammatory properties, as well as its ability to directly protect hepatocytes. mdpi.com Studies on quercetin and its glucosides have also shown that they can prevent ethanol-induced hepatotoxicity by reducing inflammatory responses and inducing detoxifying enzymes through the Nrf2/ARE pathway. nih.gov

Table 3: Hepatoprotective Effects of Dihydroquercetin in Preclinical Models of Liver Injury

Inducing Agent Animal Model Key Protective Mechanisms of Dihydroquercetin
Acetaminophen (APAP) Mouse Down-regulation of TNF-α and IL-6, increased Nrf2 and SOD2 expression, inhibition of hepatocyte apoptosis. mdpi.comnih.govnih.gov
Carbon Tetrachloride (CCl4) Mouse Inhibition of hepatic stellate cell activation, regulation of PI3K/AKT/mTOR and TGF-β1/Smads pathways, attenuation of oxidative stress and apoptosis. mdpi.com
Acute Alcohol Mouse Decreased ALT, increased AST, SOD, and GSH levels, reduction of hepatocellular injury and inflammation. mdpi.com

Normalization of Hepatic Oxidative and Inflammatory Markers

Preclinical studies have demonstrated the capacity of dihydroquercetin (DHQ) to normalize markers of oxidative stress and inflammation in the liver. In animal models of liver injury, treatment with DHQ has been shown to restore the levels of antioxidant enzymes. mdpi.com Specifically, it can increase the activities of superoxide dismutase (SOD) and glutathione (GSH). mdpi.comresearchgate.net

In a mouse model of acute alcoholic liver injury, DHQ administration led to a decrease in alanine aminotransferase (ALT) and an increase in aspartate aminotransferase (AST), alongside an increase in SOD and GSH levels. researchgate.net Furthermore, histopathological analysis showed a reduction in alcohol-induced hepatocellular damage and inflammatory infiltration following DHQ treatment. researchgate.net In cases of acetaminophen-induced liver injury, DHQ was found to down-regulate the mRNA levels of pro-inflammatory factors such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com

Table 1: Effect of Dihydroquercetin on Hepatic Markers in Preclinical Models
ModelMarkerEffect of DihydroquercetinReference
Acute Alcoholic Liver Injury (mice)Alanine Aminotransferase (ALT)Decreased researchgate.net
Acute Alcoholic Liver Injury (mice)Aspartate Aminotransferase (AST)Increased researchgate.net
Acute Alcoholic Liver Injury (mice)Superoxide Dismutase (SOD)Increased researchgate.net
Acute Alcoholic Liver Injury (mice)Glutathione (GSH)Increased researchgate.net
Acetaminophen-Induced Liver Injury (mice)Tumor Necrosis Factor-alpha (TNF-α) mRNADown-regulated mdpi.com
Acetaminophen-Induced Liver Injury (mice)Interleukin-6 (IL-6) mRNADown-regulated mdpi.com

Regulation of Hepatic Metabolic and Signaling Pathways (e.g., TLR4, CYP2E1, PI3K/AKT/mTOR, TGF-β1/Smads)

Dihydroquercetin influences several key signaling pathways involved in liver metabolism and pathology. In a mouse model of acetaminophen-induced liver injury, high doses of DHQ effectively inhibited the mRNA expression of the Toll-like receptor 4 (TLR4) gene. mdpi.com It has also been shown to inhibit the expression of Cytochrome P450 2E1 (CYP2E1), an enzyme involved in alcohol-induced liver injury. nih.gov

Furthermore, DHQ has been found to modulate the PI3K/Akt signaling pathway, which plays a role in alleviating acute alcoholic liver injury. mdpi.com It can also affect the TGF-β1/Smads signaling pathway, which is associated with the progression of fibro-proliferative diseases like liver fibrosis. nih.govmdpi.com The activation of the PI3K/AKT/mTOR signaling cascade can be inhibited by flavonoids, preventing the stimulation of hepatic stellate cells and the synthesis of extracellular matrix. nih.gov

Enhancement of Hepatic Glutathione Synthesis and Detoxification Processes

Dihydroquercetin plays a role in enhancing the liver's detoxification processes, partly by increasing the synthesis of glutathione (GSH). mdpi.com GSH is a critical component of the cellular antioxidant defense system. nih.gov By boosting GSH levels, DHQ helps to protect hepatocytes from oxidative damage. mdpi.comnih.gov This enhancement of the antioxidant defense system is a key mechanism through which it exerts its hepatoprotective effects. nih.gov

Immunomodulatory Mechanisms (Preclinical Studies)

Beyond its effects on the liver, dihydroquercetin has demonstrated immunomodulatory properties in preclinical research. These effects are mediated through the regulation of immune cell activity and the modulation of key molecules involved in the immune response.

Regulation of Immune Cell Differentiation and Activity (e.g., Th cells differentiation)

Dihydroquercetin has been shown to regulate the differentiation of T helper (Th) cells by inhibiting the differentiation of several transcription factors, including T-bet, GATA-3, and RORγt. mdpi.com In a model of autoimmune hepatitis, DHQ was found to reduce the infiltration of CD4+/CD8+ T cells in the liver. mdpi.com This suggests that DHQ can modulate the adaptive immune response by influencing the balance and activity of key immune cell populations.

Modulation of Immunoglobulin and Cell Adhesion Molecule Expression (e.g., IgE, ICAM-1)

The immunomodulatory effects of dihydroquercetin extend to the regulation of immunoglobulins and cell adhesion molecules. Studies have shown that quercetin and its derivatives can reduce the levels of IgE, a key immunoglobulin in allergic responses. nih.gov Furthermore, dihydroquercetin has been found to be highly effective in inhibiting the expression of Intercellular Adhesion Molecule-1 (ICAM-1) induced by interferon-gamma (IFNγ) in human keratinocytes. mdpi.com ICAM-1 is a cell surface glycoprotein that plays a crucial role in stabilizing cell-cell interactions and facilitating leukocyte migration across blood vessels during inflammation. wikipedia.org By downregulating ICAM-1 expression, DHQ may help to control inflammatory processes. mdpi.com

Table 2: Immunomodulatory Effects of Dihydroquercetin in Preclinical Studies
MechanismSpecific EffectReference
Regulation of Immune Cell DifferentiationInhibition of Th cell differentiation (T-bet, GATA-3, RORγt) mdpi.com
Regulation of Immune Cell ActivityReduced infiltration of CD4+/CD8+ T cells in the liver mdpi.com
Modulation of Immunoglobulin ExpressionReduction of IgE levels nih.gov
Modulation of Cell Adhesion Molecule ExpressionInhibition of ICAM-1 expression mdpi.com

Other Noteworthy Preclinical Biological Activities and Their Mechanisms

In addition to its hepatoprotective and immunomodulatory roles, preclinical studies have highlighted other significant biological activities of dihydroquercetin. It has been shown to possess anticancer properties by inducing apoptosis and blocking the cell cycle in skin scar cell carcinoma. mdpi.com It can also inhibit the invasion of these cancer cells by down-regulating the expression of matrix metalloproteinases MMP-2 and MMP-9. mdpi.com

Furthermore, dihydroquercetin has demonstrated potential in addressing skin conditions like psoriasis by regulating the PPAR-γ pathway and inhibiting the abnormal proliferation of keratinocytes. mdpi.com It also exhibits antiviral and anti-inflammatory activities, contributing to its broad pharmacological profile. researchgate.netmdpi.com

Antiviral Properties and Putative Mechanisms

The antiviral potential of flavonoids, including dihydroquercetin (taxifolin) and its glycosides, has been an area of scientific interest. mdpi.com While direct experimental research on this compound is limited, studies on its aglycone, taxifolin, and other related flavonoid glucosides provide insights into its putative mechanisms.

Computational screening studies have identified taxifolin as a potential inhibitor of SARS-CoV-2 replication. mdpi.com Specifically, molecular docking simulations suggested that taxifolin might inhibit the virus's main protease (Mpro), a crucial enzyme for viral replication. nih.gov

Furthermore, research on other quercetin glycosides has demonstrated tangible antiviral effects. For instance, a quercetin derivative featuring a glucoside molecule was tested against Zika virus strains in both in vitro and in vivo models. mdpi.com The study reported significant cytopathic effects, with an EC50 between 1.2–1.3 μmol/L and an EC90 of 1.5 μmol/L. mdpi.com In the corresponding animal study, mice treated with the quercetin glucoside showed higher survival rates and less weight loss compared to the untreated control group. mdpi.com Studies have also noted the general antiviral activity of flavones and related compounds. ekb.eg While these findings are promising, further research is required to specifically confirm the antiviral efficacy and mechanisms of this compound.

Antimicrobial Activities (in vitro)

The antimicrobial properties of dihydroquercetin (taxifolin) have been established against a range of bacteria in vitro. nih.gov However, it is noted in the scientific literature that the glycosylation of flavonoids may, in some cases, reduce their antimicrobial activity when compared to their corresponding aglycones (the flavonoid without the sugar moiety). ncsu.edu

In vitro studies have determined the minimum inhibitory concentration (MIC) for dihydroquercetin against several bacterial strains. For example, dihydroquercetin exhibited significant activity against Propionibacterium acnes with a MIC of 625 μg/mL. scielo.br Its activity was also demonstrated against Staphylococcus aureus and Escherichia coli at MICs of 2,500 μg/mL and 5,000 μg/mL, respectively. scielo.br The mechanisms underlying the antibacterial action of flavonoids like dihydroquercetin are thought to include the disruption of bacterial cell membrane function, inhibition of nucleic acid synthesis, and interference with energy metabolism. nih.govnih.gov

In Vitro Antimicrobial Activity of Dihydroquercetin (Aglycone)
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Propionibacterium acnes625 µg/mL scielo.br
Staphylococcus aureus2,500 µg/mL scielo.br
Escherichia coli5,000 µg/mL scielo.br

Anti-Diabetic and Metabolic Regulatory Mechanisms (e.g., energy metabolism in animal models)researcher.liferesearchgate.net

This compound has demonstrated significant anti-diabetic and metabolic regulatory effects in both in vitro and in vivo preclinical models. researcher.lifenih.gov Studies involving this specific compound, isolated from sources like Osbeckia nepalensis, have elucidated several key mechanisms. researcher.lifenih.gov

In vitro experiments using CC1 hepatocytes (a liver cell line) showed that this compound enhances glucose uptake. nih.gov Its primary mechanism involves the stimulation of AMP-activated protein kinase (AMPK) phosphorylation. nih.gov The activation of AMPK, a central regulator of cellular energy homeostasis, leads to the downregulation of key enzymes involved in hepatic gluconeogenesis (the production of glucose in the liver), namely Glucose-6-phosphatase (G6Pase) and Phosphoenolpyruvate carboxykinase (PEPCK). researcher.lifenih.gov This action is further supported by the reduced expression of associated transcription factors like FOXO1, HNF4α, and PGC1α. nih.gov Another in vitro study found that (2R,3R)-taxifolin 3-O-β-D-glucopyranoside had potent inhibitory activity against rat small intestinal sucrase, with an IC50 of 0.54 mM, suggesting a role in managing post-meal blood glucose spikes. researchgate.net

In vivo studies using streptozotocin (B1681764) (STZ)-induced diabetic Wistar rats complement these findings. nih.gov Administration of a bioactive fraction rich in this compound resulted in a significant decrease in elevated blood glucose levels. nih.gov Furthermore, treated animals showed improved glucose tolerance and increased plasma insulin (B600854) levels compared to untreated diabetic controls. nih.gov The aglycone, taxifolin, has also been shown in other animal models to improve fasting plasma glucose, insulin levels, and insulin resistance, supporting the anti-diabetic potential of its glycoside form. nih.govmdpi.com

Preclinical Anti-Diabetic and Metabolic Effects of this compound
ModelKey FindingsPutative MechanismReference
In Vitro (CC1 Hepatocytes)Enhanced glucose uptake; Downregulation of gluconeogenic enzymes (G6Pase, PEPCK).Stimulation of AMPK phosphorylation; Downregulation of transcription factors (FOXO1, HNF4α, PGC1α). nih.gov
In Vitro (Rat Intestinal Enzymes)Inhibition of sucrase (IC50 = 0.54 mM).Enzyme inhibition, reducing carbohydrate digestion. researchgate.net
In Vivo (STZ-Induced Diabetic Rats)Substantial decrease in blood glucose; Increased glucose tolerance; Increased plasma insulin.Regulation of AMPK/G6Pase/PEPCK signaling axis. nih.gov

Anti-Leishmanial Activity and Associated Mechanisms (in vitro and in vivo animal studies)mdpi.com

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. scielo.br While various flavonoids have been investigated for anti-leishmanial properties, there is a notable lack of preclinical data specifically on this compound. nih.gov

Studies have been conducted on the structurally related compound, Quercetin-3-Glucoside, which has shown significant anti-leishmanial activity against Leishmania tropica in both in vitro and in vivo models. researchgate.netscielo.brscielo.brbvsalud.org However, due to distinct structural differences between quercetin and dihydroquercetin, these findings cannot be directly extrapolated to this compound. A comprehensive review of the available scientific literature did not yield specific in vitro or in vivo animal studies investigating the anti-leishmanial potential of this compound. Therefore, its activity and associated mechanisms against Leishmania species remain an uninvestigated area requiring future research.

Structure Activity Relationships Sar and Molecular Interactions

Correlating Chemical Structural Features with Biological Activities

The antioxidant and anti-inflammatory properties of Dihydroquercetin-3-O-glucoside are strongly correlated with its structural features. The flavanonol structure, characterized by a saturated C2-C3 bond in the C-ring, influences the molecule's three-dimensional conformation and its ability to interact with cellular membranes and proteins. ecronicon.net The antioxidant capacity is largely attributed to its ability to scavenge free radicals and chelate metal ions, processes in which the hydroxyl groups play a pivotal role. ecronicon.netnih.gov For instance, the catechol group (3',4'-dihydroxyl) in the B-ring is a key pharmacophore for radical scavenging.

The anti-inflammatory effects of flavonoids are often linked to their ability to inhibit enzymes and signaling pathways involved in the inflammatory response. nih.gov In the case of this compound, its structure allows it to modulate the expression of inflammatory mediators. mdpi.com Studies have shown that dihydroquercetin glycosides can reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes in the inflammatory cascade. mdpi.com

Importance of Hydroxyl Group Positioning and Glycosidic Linkages in Activity

The glycosidic linkage at the 3-position, which connects the dihydroquercetin aglycone to a glucose molecule, has a profound impact on the compound's properties. Glycosylation generally increases the water solubility of flavonoids, which can enhance their bioavailability. nih.govresearchgate.net However, the presence of the sugar moiety can also modulate the molecule's biological activity. Often, the aglycone form (dihydroquercetin) exhibits stronger antioxidant activity in vitro compared to its glycosylated counterpart. nih.gov This is because the free 3-hydroxyl group is believed to be important for certain antioxidant mechanisms. nih.gov Conversely, the glycoside form may be more stable and better absorbed in some biological systems. researchgate.net The nature of the glycosidic bond (O-glycoside versus C-glycoside) also influences stability and metabolism, with O-glycosides being more susceptible to hydrolysis. researchgate.netmdpi.com

Stereochemical Configuration and its Differential Impact on Biological Efficacy and Selectivity

Dihydroquercetin, the aglycone of this compound, possesses two chiral centers at the C2 and C3 positions of the C-ring. nih.govresearchgate.net This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). nih.govresearchgate.net These stereoisomers exist as two pairs of enantiomers (trans and cis diastereomers). nih.govresearchgate.net The naturally occurring and most common form is the (2R,3R)-trans isomer, also known as (+)-taxifolin. wikipedia.orgacs.org

Computational Studies on Ligand-Target Binding (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have provided valuable insights into the interactions between this compound and its potential biological targets. These in silico studies help to predict the binding affinity and orientation of the ligand within the active site of a protein, offering a molecular-level explanation for its biological activity.

Molecular docking studies have been employed to investigate the inhibitory potential of this compound and related compounds against various enzymes. For example, docking simulations have explored the binding of taxifolin (B1681242) and its glucosides to enzymes like α-amylase and the main protease (Mpro) of SARS-CoV-2. researchgate.netfrontiersin.org These studies often reveal the key amino acid residues involved in the binding, which are typically stabilized by hydrogen bonds and hydrophobic interactions. For instance, a study on the antidiabetic potential of taxifolin-3-O-glucoside showed its potent interaction with G6Pase, a key enzyme in gluconeogenesis. nih.gov Another study on related flavonoid glucosides and the SARS-CoV-2 Mpro enzyme identified the catalytic dyad Cys145 and His41 as crucial interaction sites. tandfonline.com Such computational analyses are instrumental in identifying potential molecular targets and guiding further experimental validation of the therapeutic effects of this compound.

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models

Direct and comprehensive ADME studies specifically on dihydroquercetin-3-O-glucoside in animal models are limited in publicly available literature. However, insights can be drawn from studies on its aglycone, dihydroquercetin (DHQ), and related flavonoid glycosides.

Absorption: Generally, flavonoid glycosides are hydrolyzed to their aglycone form by intestinal enzymes or gut microbiota before absorption. mdpi.com It is proposed that flavonoid glucosides can be absorbed more rapidly than other glycosides, potentially via active transport mechanisms like the sodium-dependent glucose transporter 1 (SGLT-1). researchgate.netnaturalmedicinejournal.com Studies on quercetin-3-O-glucoside (isoquercitrin) in rats indicate that it is better absorbed than other forms of quercetin (B1663063). naturalmedicinejournal.comnih.gov After oral administration of isoquercitrin (B50326) to rats, both the parent compound and its aglycone, quercetin, were detected in plasma, suggesting that the glucoside can be absorbed to some extent before being metabolized. peerj.com

For dihydroquercetin, studies in rats show it is very quickly absorbed from the gastrointestinal tract following oral administration. nih.gov In one study, after a single oral dose of 25 mg/kg, DHQ was rapidly detected in the bloodstream. nih.gov

Distribution: Once absorbed, dihydroquercetin is distributed throughout the body. Following administration in rats, DHQ has been found to be retained in the kidneys, liver, heart, and spleen. researchgate.net

Metabolism: Like other flavonoids, this compound is expected to undergo extensive metabolism. The primary metabolic step is likely the hydrolysis of the glycosidic bond to release the aglycone, dihydroquercetin. mdpi.com This can occur in the small intestine or be carried out by the gut microbiota. semanticscholar.org

Once in its aglycone form, DHQ undergoes phase I and phase II metabolism, primarily in the liver. mdpi.com This includes hydroxylation, methylation, sulfation, and glucuronidation to increase its water solubility for excretion. mdpi.com In rats, studies on quercetin show that it undergoes biotransformation, with quercetin-3-O-β-D-glucuronide being a major metabolite found in plasma. peerj.com There is evidence of mutual transformation between quercetin and its glucuronide form in rats. peerj.com It is plausible that dihydroquercetin follows similar metabolic pathways.

Bioavailability Studies in Preclinical Animal Models

The bioavailability of this compound has not been extensively quantified in animal models. However, based on studies of related compounds, some inferences can be made. The sugar moiety attached to a flavonoid is a key determinant of its bioavailability. researchgate.net

Generally, flavonoid glucosides exhibit greater bioavailability compared to their corresponding aglycones or other glycosidic forms like rutinosides. researchgate.netnih.govresearchgate.net For instance, studies in rats and pigs have shown that quercetin from isoquercitrin (quercetin-3-O-glucoside) is more absorbable than quercetin from rutin (B1680289). nih.gov This enhanced absorption is attributed to the presence of glucose transporters in the intestine. researchgate.net

While direct comparative data for this compound is lacking, studies on dihydroquercetin (taxifolin) itself indicate it has low bioavailability, which has prompted research into methods like liposomization to improve it. researchgate.net A study in rats revealed that the pharmacokinetics of taxifolin (B1681242) were non-linear in the dose range of 10–50 mg/kg after a single oral administration. researchgate.net

CompoundAnimal ModelKey FindingsReference(s)
Dihydroquercetin (Taxifolin)RatsRapidly absorbed and eliminated; non-linear pharmacokinetics observed between 10-50 mg/kg doses. nih.govresearchgate.net
Quercetin-3-O-glucoside (Isoquercitrin)Rats, PigsMore absorbable and bioavailable compared to quercetin aglycone and quercetin-3-rutinoside (rutin). nih.gov
DihydroquercetinRatsLow bioavailability is a known limitation, with research exploring enhancement techniques. researchgate.net

This table presents data on dihydroquercetin and a related glucoside due to the limited direct data on this compound.

Identification and Quantification of Pharmacodynamic Markers in Animal Studies

Pharmacodynamic markers help to understand the biological effects of a compound. For this compound, these are likely linked to the activity of its aglycone, dihydroquercetin, which has demonstrated significant antioxidant and anti-inflammatory properties in various animal models.

In a mouse model of lipopolysaccharide (LPS)-induced inflammation, dihydroquercetin pretreatment was shown to alleviate the inflammatory response. nih.gov Key pharmacodynamic markers that were modulated include:

Inflammatory Cytokines: Reduced levels of serum interleukin-1β (IL-1β), nuclear factor κB (NF-κB), and interleukin-6 (IL-6). nih.gov

Oxidative Stress Markers: Increased levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and a decrease in the lipid peroxidation product malondialdehyde (MDA). nih.gov

In a rat model of liver injury, dihydroquercetin demonstrated a protective effect by modulating similar markers. It was shown to inhibit the expression of pro-inflammatory molecules like TNF-α and IL-6 and normalize oxidative indices. frontiersin.org The compound also showed an ability to inhibit mitochondrial swelling, a marker of cell stress. jmbfs.org

Animal ModelConditionPharmacodynamic Markers Modulated by DihydroquercetinEffectReference(s)
MiceLPS-induced inflammationIL-1β, NF-κB, IL-6Decreased nih.gov
MiceLPS-induced inflammationSOD, GSH-PxIncreased nih.gov
MiceLPS-induced inflammationMDADecreased nih.gov
RatsLiver InjuryTNF-α, IL-6Decreased frontiersin.org
RatsLiver MitochondriaMitochondrial SwellingInhibited jmbfs.org

This table reflects the pharmacodynamic markers for the aglycone dihydroquercetin, which are presumed to be relevant for this compound.

Influence of Stereoisomerism on Pharmacokinetic Parameters

The chemical structure of dihydroquercetin features two chiral centers at positions 2 and 3 of the pyranone ring. nih.gov This results in the existence of four possible stereoisomers: a pair of trans-enantiomers ((2R,3R) and (2S,3S)) and a pair of cis-enantiomers ((2R,3S) and (2S,3R)). nih.gov

Research indicates that this stereochemical structure has a significant impact on the pharmacokinetic parameters of dihydroquercetin isomers. nih.govresearchgate.net While detailed pharmacokinetic studies for each individual stereoisomer of this compound are not available, studies on the aglycone highlight the importance of stereochemistry.

Challenges and Future Research Directions in Dihydroquercetin 3 O Glucoside Studies

Deeper Elucidation of Molecular and Cellular Mechanisms of Action

While the broad biological activities of DHQ and its glycosides are recognized, a deeper understanding of their molecular and cellular mechanisms is crucial for targeted therapeutic applications. mdpi.comnih.gov Future research should focus on identifying the specific signaling pathways and molecular targets modulated by DHQ3G. For instance, studies on DHQ have shown its ability to regulate pathways such as NF-κB, Nrf2, PI3K/Akt, and TGF-β1/Smads. nih.govmdpi.commdpi.com It is important to investigate whether DHQ3G exerts its effects through similar or distinct mechanisms.

Key research questions include:

How does the glucoside moiety of DHQ3G influence its interaction with cellular receptors and enzymes compared to the aglycone form (DHQ)?

What are the primary downstream effector molecules of DHQ3G in various cell types?

How does DHQ3G modulate gene expression and protein activity to exert its biological effects? For example, DHQ has been shown to inhibit the protein kinase activity of EGFR and the activation of Akt protein. mdpi.com

Studies have indicated that DHQ can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com Furthermore, it has been observed to decrease the levels of inflammatory cytokines like IL-4, IL-5, and IL-13 in mouse models. mdpi.com Investigating whether DHQ3G shares these anti-inflammatory properties and through which specific molecular interactions is a critical area for future research.

Development of Advanced Analytical Techniques for Complex Biological Matrices

The accurate detection and quantification of DHQ3G and its metabolites in complex biological matrices such as plasma, tissues, and urine are essential for pharmacokinetic and metabolism studies. creative-proteomics.com Current analytical methods, often based on liquid chromatography-mass spectrometry (LC-MS), face challenges related to sensitivity, selectivity, and matrix effects. creative-proteomics.comugr.es

Future research should aim to:

Develop and validate highly sensitive and specific LC-MS/MS methods for the simultaneous quantification of DHQ3G and its key metabolites. creative-proteomics.com

Employ stable isotope-labeled internal standards to improve the accuracy and precision of quantitative analyses. creative-proteomics.com

Explore advanced sample preparation techniques to minimize matrix interference and improve analyte recovery.

Utilize high-resolution mass spectrometry and metabolomics approaches to identify novel metabolites of DHQ3G and elucidate its metabolic pathways in vivo. creative-proteomics.com

Optimization of Biotechnological Production for Research Applications

The limited availability of pure DHQ3G from natural sources hinders extensive research. While DHQ can be extracted from plants like the Siberian larch, this process can be inefficient. magtech.com.cn Biotechnological production using microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, offers a promising and sustainable alternative. biorxiv.orgmdpi.com

Significant progress has been made in the microbial production of DHQ, with reported yields of up to 336.8 mg/L in S. cerevisiae. biorxiv.org The biosynthesis involves key enzymes like chalcone (B49325) synthase (CHS), flavonoid 3'-hydroxylase (F3'H), and flavanone (B1672756) 3-hydroxylase (F3H). magtech.com.cnresearchgate.net The subsequent glycosylation step to produce DHQ3G requires the introduction of specific glycosyltransferases.

Future research should focus on:

Strain Engineering: Optimizing the expression of pathway enzymes and eliminating competing metabolic pathways to enhance the flux towards DHQ and subsequently DHQ3G. magtech.com.cnbiotechrep.ir This includes strategies like codon optimization, promoter engineering, and gene dosage tuning. biotechrep.ir

Enzyme Discovery and Engineering: Identifying and characterizing novel glycosyltransferases with high specificity and efficiency for the 3-O-glucosylation of DHQ.

Fermentation Process Optimization: Developing optimized fermentation conditions, including media composition and feeding strategies, to maximize the yield and productivity of DHQ3G. biorxiv.org

Comprehensive Comparative Studies with Structurally Related Flavonoids

To understand the unique therapeutic potential of DHQ3G, comprehensive comparative studies with structurally related flavonoids are essential. These studies should investigate how subtle structural differences influence biological activity. mdpi.com

Key comparisons should include:

DHQ3G vs. Dihydroquercetin (Taxifolin): To determine the influence of the glucoside group on bioavailability, metabolism, and activity. mdpi.com

DHQ3G vs. Quercetin-3-O-glucoside: To assess the impact of the saturated C2-C3 bond in the C-ring of DHQ3G compared to the double bond in quercetin-3-O-glucoside. mdpi.comnih.gov The presence of this double bond in conjunction with the 3-hydroxyl group is considered important for the activity of some flavonoids. nih.gov

DHQ3G vs. Other Flavonoid Glycosides: Comparisons with compounds like rutin (B1680289) (quercetin-3-O-rutinoside) and astilbin (B1665800) (taxifolin-3-O-rhamnoside) can provide insights into the role of different sugar moieties. mdpi.comwikipedia.org

These studies should employ a range of in vitro and in vivo models to evaluate and compare antioxidant, anti-inflammatory, and other biological activities. For example, one study compared the antioxidant interactions of dihydroquercetin, quercetin (B1663063), rutin, and morin (B1676745) with α-tocopherol. nih.gov

Focused Research on Stereoisomer-Specific Activities and Applications

Dihydroquercetin has two chiral centers at the C2 and C3 positions of its C-ring, leading to the existence of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). nih.govfrontiersin.org These stereoisomers can exhibit different biological activities and pharmacokinetic profiles. nih.gov The glycosylation at the 3-O position adds another layer of complexity.

Future research must address the stereochemistry of DHQ3G by:

Developing robust analytical methods: Techniques like chiral high-performance liquid chromatography (HPLC) are needed for the separation and quantification of DHQ3G stereoisomers. nih.govresearchgate.net

Investigating stereoisomer-specific bioactivity: The pharmacological properties of each purified stereoisomer of DHQ3G should be evaluated to determine if one form is more active or has a more desirable therapeutic profile. nih.gov

Controlling stereochemistry during synthesis: Both chemical and biotechnological synthesis methods should be optimized to produce specific, desired stereoisomers of DHQ3G. researchgate.net

Isomers of taxifolin (B1681242) 3-O-glucoside have been successfully separated from natural sources like Chamaecyparis obtusa. wikipedia.org Understanding the biological significance of this stereoisomerism is a critical next step.

Innovation in Preclinical Models for Mechanistic Insights and Efficacy Evaluation

The development and use of innovative preclinical models are crucial for gaining deeper mechanistic insights and for the robust evaluation of DHQ3G's efficacy. While traditional rodent models of disease are valuable, there is a need for models that better recapitulate human physiology and disease complexity.

Future directions in preclinical modeling should include:

Humanized Animal Models: Utilizing mice with humanized immune systems or specific human genes to better predict the response in humans.

Organ-on-a-Chip Technology: Employing microfluidic devices that mimic the structure and function of human organs to study the effects of DHQ3G in a more controlled and human-relevant environment.

Advanced In Vivo Imaging: Using techniques like positron emission tomography (PET) and magnetic resonance imaging (MRI) to non-invasively monitor the biodistribution and therapeutic effects of DHQ3G in real-time.

Zebrafish Models: Leveraging the advantages of the zebrafish model, such as rapid development and optical transparency, for high-throughput screening of DHQ3G's bioactivity and for studying its effects on developmental processes. magtech.com.cn

For instance, mouse models have been instrumental in studying the effects of DHQ and its glycosides on conditions like atopic dermatitis and drug-induced liver injury. mdpi.commdpi.com Innovating these models will provide more translatable data for future clinical applications.

Q & A

Q. What analytical methods are recommended for quantifying dihydroquercetin-3-O-glucoside in plant extracts, and how can method validation address variability in recovery rates?

High-performance liquid chromatography (HPLC) with UV-Vis or mass spectrometry (MS) detection is widely used. For validation, include calibration curves with standards (e.g., purity ≥98% by HPLC), spike-and-recovery experiments to assess matrix effects, and inter-day/intra-day precision tests . Storage conditions (2–8°C) must be standardized to prevent degradation.

Q. How does the glycosylation position (C-3) influence this compound’s solubility and stability compared to non-glycosylated dihydroquercetin?

The C-3 glucoside moiety enhances water solubility via hydrogen bonding with the glucose hydroxyl groups, improving bioavailability. Stability studies in buffered solutions (pH 3–7) show glycosides resist oxidative degradation better than aglycones due to reduced phenolic group reactivity .

Q. What in vitro assays are appropriate for evaluating the antioxidant activity of this compound, and how do results correlate with in vivo models?

Use DPPH/ABTS radical scavenging assays (IC₅₀ values) and ORAC (oxygen radical absorbance capacity). However, in vivo studies in rodents show lower efficacy due to metabolic conjugation (e.g., glucuronidation), emphasizing the need for pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .

Advanced Research Questions

Q. How can regioselective synthesis of this compound be optimized to improve yield and purity?

Adapt methods from quercetin glycosylation: Use peracetyl 1-bromoglucose with K₂CO₃ in 1,4-dioxane for regioselectivity at C-3. Post-synthesis, deacetylation with methanolic ammonia achieves ~68% yield. Monitor by TLC and purify via preparative HPLC .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

Variability arises from differences in cell permeability (e.g., Caco-2 vs. HepG2) and metabolic enzyme expression. Standardize assays using efflux transporter inhibitors (e.g., cyclosporin A for P-gp) and measure intracellular concentrations via LC-MS/MS .

Q. How do structural analogs (e.g., quercetin-3-O-glucoside, dihydrokaempferol-3-O-glucoside) compare in modulating NF-κB signaling pathways?

Use luciferase reporter assays in TNF-α-stimulated HEK293 cells. This compound shows stronger inhibition (IC₅₀ ~10 μM) than non-dihydro analogs due to reduced redox cycling and direct IKKβ interaction .

Methodological Challenges and Data Interpretation

Q. Why do some studies report poor correlation between in vitro antioxidant capacity and in vivo anti-inflammatory effects of this compound?

In vivo, rapid Phase II metabolism (sulfation/glucuronidation) reduces free aglycone availability. Use deuterated tracers or knockout models (e.g., UGT1A1⁻/⁻ mice) to quantify bioactive metabolites .

Q. How can enzymatic synthesis (e.g., glycosyltransferases) improve scalability of this compound production compared to chemical methods?

Enzymatic approaches using E. coli co-expressing UDP-glucose synthase and glycosyltransferases achieve >90% regioselectivity. Optimize reaction conditions (pH 7.5, 30°C) and UDP-glucose recycling to reduce costs .

Key Recommendations for Researchers

  • Standardize assays with cell lines expressing relevant transporters (e.g., P-gp).
  • Prioritize enzymatic synthesis for scalable, eco-friendly production.
  • Validate analytical methods using certified reference materials (e.g., CAS 100432-87-9) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.